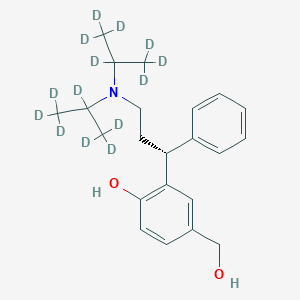
(R)-Hydroxytolterodine-d14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Hydroxytolterodine-d14 is a deuterated form of ®-Hydroxytolterodine, a metabolite of the drug tolterodine. Tolterodine is an antimuscarinic agent used to treat overactive bladder. The deuterated form, ®-Hydroxytolterodine-d14, is labeled with deuterium, a stable isotope of hydrogen, which can be used in various scientific studies to trace the compound’s metabolic pathways and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hydroxytolterodine-d14 involves several steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Hydroxylation: Introduction of a hydroxyl group to form the hydroxytolterodine structure.
Chiral Resolution: Separation of the ®-enantiomer from the (S)-enantiomer to obtain ®-Hydroxytolterodine-d14.
Industrial Production Methods
Industrial production of ®-Hydroxytolterodine-d14 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using a deuterium gas and a catalyst to replace hydrogen atoms with deuterium.
Chromatographic Separation: Using high-performance liquid chromatography (HPLC) to separate the desired ®-enantiomer from the mixture.
化学反应分析
Types of Reactions
®-Hydroxytolterodine-d14 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Conversion to alcohols or amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
®-Hydroxytolterodine-d14 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways of tolterodine and its metabolites in the body.
Drug Development: Used in the development of new antimuscarinic agents with improved efficacy and safety profiles.
Biological Studies: Used to study the interactions of tolterodine and its metabolites with muscarinic receptors in the bladder.
Industrial Applications: Used in the production of deuterated drugs for improved stability and reduced metabolic degradation.
作用机制
®-Hydroxytolterodine-d14 exerts its effects by binding to muscarinic receptors in the bladder, inhibiting the action of acetylcholine. This leads to relaxation of the bladder muscles and reduction of urinary urgency and frequency. The molecular targets involved include the M2 and M3 muscarinic receptors, which play a key role in bladder contraction.
相似化合物的比较
Similar Compounds
Tolterodine: The parent compound, used to treat overactive bladder.
Fesoterodine: Another antimuscarinic agent with similar effects.
Oxybutynin: A non-selective antimuscarinic agent used for bladder control.
Uniqueness
®-Hydroxytolterodine-d14 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide stability and reduce the rate of metabolic degradation, making it a valuable tool in drug development and research.
属性
分子式 |
C22H31NO2 |
|---|---|
分子量 |
355.6 g/mol |
IUPAC 名称 |
2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1/i1D3,2D3,3D3,4D3,16D,17D |
InChI 键 |
DUXZAXCGJSBGDW-KHYGHPPDSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




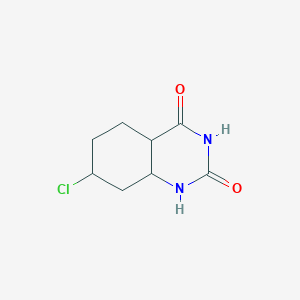
![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B12365068.png)
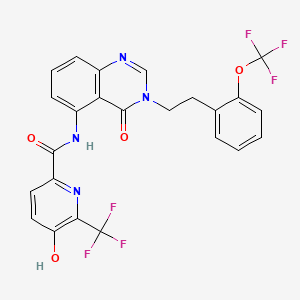
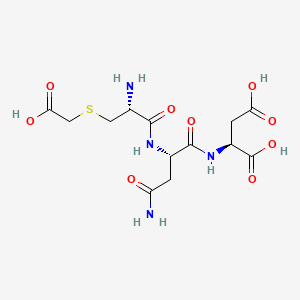
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)
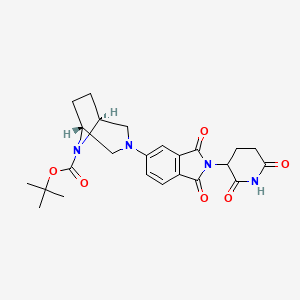


![8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365114.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12365116.png)
